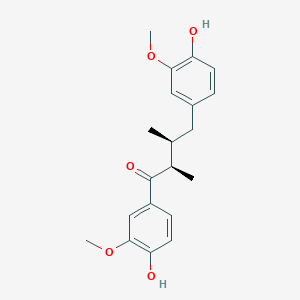
Cinnamophilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamophilin is a complex organic compound characterized by its two hydroxy and methoxy substituted phenyl groups attached to a dimethylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamophilin typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable ketone under basic conditions, followed by reduction and further functional group modifications to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cinnamophilin undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Cinnamophilin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cinnamophilin involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its interaction with cellular enzymes and receptors may modulate biological processes, leading to its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural polyphenol with similar hydroxy and methoxy substitutions.
Resveratrol: Another polyphenol known for its antioxidant properties.
Quercetin: A flavonoid with multiple hydroxyl groups.
Uniqueness
Cinnamophilin is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
154677-96-0 |
|---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2R,3S)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C20H24O5/c1-12(9-14-5-7-16(21)18(10-14)24-3)13(2)20(23)15-6-8-17(22)19(11-15)25-4/h5-8,10-13,21-22H,9H2,1-4H3/t12-,13+/m0/s1 |
InChI Key |
FPJCOLPRFZWPHM-QWHCGFSZSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)C(=O)C2=CC(=C(C=C2)O)OC |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)C(C)C(=O)C2=CC(=C(C=C2)O)OC |
Synonyms |
cinnamophilin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















